molecular formula C18H11ClO3 B6503236 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one CAS No. 896806-52-3

4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one

Cat. No.: B6503236
CAS No.: 896806-52-3
M. Wt: 310.7 g/mol
InChI Key: ZAWZKCNHDBRLCA-UHFFFAOYSA-N
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Description

The compound 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one belongs to the coumarin family, a class of heterocyclic molecules with a 2H-chromen-2-one core. Coumarins are renowned for their diverse biological activities, including anticancer, antiviral, and immunomodulatory properties . The target molecule features a benzofuran-2-yl substituent at position 4, a chlorine atom at position 6, and a methyl group at position 7 (Figure 1). These substitutions influence its electronic, steric, and solubility profiles, which are critical for pharmacological applications.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWZKCNHDBRLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazonium Intermediate

The synthesis begins with the preparation of 4-methylcoumarin-7-diazonium chloride. As described in the PMC study, 4-methylcoumarin (1) is dissolved in aqueous hydrochloric acid, followed by dropwise addition of sodium nitrite at 0–5°C to form the diazonium salt (2) . This intermediate is highly reactive and serves as a precursor for subsequent coupling reactions.

Key Reaction Conditions :

  • Temperature: 0–5°C to prevent premature decomposition.

  • Reagents: 17% HCl and NaNO₂ in stoichiometric ratios.

Coupling with 3-Chloropentane-2,4-dione

The diazonium salt (2) is coupled with 3-chloropentane-2,4-dione in ethanol under basic conditions. Triethylamine is added to neutralize HCl byproducts, facilitating the formation of a hydrazonoyl chloride intermediate (3) . This step is critical for introducing the benzofuran moiety.

Optimization Insights :

  • Solvent Choice : Ethanol stabilizes intermediates while allowing efficient mixing.

  • Purification : Crude products are purified via preparative silica gel TLC, yielding >70% purity.

Chromenone Core Functionalization and Rearrangement

Synthesis of 4-Hydroxy-6-methylcoumarin

The MDPI protocol outlines the preparation of 4-hydroxy-6-methylcoumarin (B) from p-cresol and malonic acid using ZnCl₂ as a catalyst in POCl₃. This step establishes the chromenone backbone, essential for subsequent modifications.

Reaction Parameters :

  • Temperature: 60°C for 24 hours.

  • Yield: ~85% after recrystallization.

Chlorination and Amine Substitution

4-Hydroxy-6-methylcoumarin (B) is treated with POCl₃ under reflux to form 4-chloro-6-methylcoumarin (C) . Substitution with morpholine replaces the chloro group, yielding 4-morpholino-6-methylcoumarin (D) .

Critical Observations :

  • Reagent Efficiency : POCl₃ achieves complete chlorination within 30 minutes.

  • Side Reactions : Excess morpholine may lead to over-substitution, necessitating precise stoichiometry.

Bromination and Benzofuran Formation

Bromination of (D) with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) produces 3-bromo-6-methyl-4-morpholinocoumarin (E) . Unexpectedly, this intermediate undergoes rearrangement upon reaction with piperazine derivatives, forming the benzofuran-linked chromenone (A1–A5) .

Mechanistic Insight :
The rearrangement involves nucleophilic attack at the brominated position, followed by ring expansion and benzofuran formation (Scheme 2 in). This step highlights the role of electron-donating groups (e.g., morpholino) in directing reactivity.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodKey StepYield (%)Scalability
Diazonium CouplingHydrazonoyl chloride formation65–70Moderate
Chromenone RearrangementBromination and rearrangement75–82High

Advantages and Limitations

  • Diazonium Route : Offers direct coupling but requires low-temperature conditions, complicating industrial scaling.

  • Rearrangement Pathway : Higher yields and scalability but involves hazardous reagents like POCl₃.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors could enhance the diazonium coupling method by improving temperature control and reducing side reactions.

Solvent Recovery Systems

For the rearrangement method, integrating solvent recovery (e.g., POCl₃ distillation) reduces costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve acidic or basic media and controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific substitution being targeted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of products, including halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that derivatives of benzofuran can inhibit cell growth in various cancer cell lines, making them potential candidates for cancer therapy.

Case Study: Anticancer Activity
A study demonstrated that 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one exhibits cytotoxic effects against human breast cancer cells (MCF-7), suggesting its utility as a lead compound in anticancer drug development .

The compound's interaction with biological targets has been the focus of several studies:

  • Antimicrobial Activity: Preliminary findings suggest that it possesses significant activity against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways, which could lead to new treatments for inflammatory diseases .

Material Science

Due to its unique chemical properties, 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is being explored for use in developing new materials, including polymers and coatings. Its stability and reactivity make it suitable for creating advanced materials with tailored properties.

Case Study: Polymer Development
Research is ongoing to incorporate this compound into polymer matrices to enhance their mechanical properties and thermal stability, potentially leading to innovative applications in packaging and construction materials .

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation. The exact mechanism of action would depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Features and Substituent Effects

A comparative analysis of substituents and their implications is presented below:

Table 1: Structural Comparison of Coumarin Derivatives
Compound Name Position 4 Substituent Position 6 Substituent Position 7 Substituent Core Structure
4-(1-Benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one Benzofuran-2-yl Cl CH₃ 2H-Chromen-2-one
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Phenyl Cl (2,4-Dichlorobenzyl)oxy 2H-Chromen-2-one
2-(4-Chlorophenyl)-6-methoxychroman-4-one 4-Chlorophenyl OCH₃ H (saturated chromanone core) Chroman-4-one
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one Phenyl Cl OH 2H-Chromen-2-one

Key Observations and Implications

Position 4 Substituents
  • Phenyl ( and ): Simpler aromatic substitution may reduce steric hindrance, favoring interactions with planar biological targets.
  • 4-Chlorophenyl (): The electron-withdrawing chlorine atom may polarize the chromanone core, altering reactivity in synthetic pathways .
Position 7 Substituents
  • Methyl (Target Compound): The CH₃ group offers metabolic stability compared to labile substituents like hydroxyl or alkoxy groups.
  • (2,4-Dichlorobenzyl)oxy (): Bulky and electron-deficient, this group may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Hydroxy (): The OH group increases hydrogen-bonding capacity but may reduce bioavailability due to phase II metabolism (e.g., glucuronidation) .
Core Structure Differences
  • 2H-Chromen-2-one vs. Chroman-4-one (): The unsaturated coumarin core in the target compound allows for extended conjugation, improving UV absorption and fluorescence properties.

Crystallographic and Computational Insights

  • Crystal Packing (): Weak C–H···O and C–H···π interactions stabilize the lattice in 2-(4-chlorophenyl)-6-methoxychroman-4-one, suggesting similar intermolecular forces may govern the target compound’s solid-state behavior .
  • Software Tools: Programs like SHELXL () and WinGX () enable precise structural validation, critical for understanding structure-activity relationships in coumarin derivatives .

Biological Activity

4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one, also known by its CAS number 896806-52-3, is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety fused with a chromenone structure, characterized by the following chemical formula:

C18H11ClO3\text{C}_{18}\text{H}_{11}\text{ClO}_{3}

The unique combination of the benzofuran and chromenone rings suggests diverse pharmacological properties, making it a subject of various studies in medicinal chemistry and pharmacology .

Anticancer Activity

Research indicates that 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one exhibits significant anticancer properties. In vitro studies have shown that this compound can reduce the viability of various cancer cell lines. For instance, a study reported that the compound demonstrated cytotoxic effects against lung cancer cells (A549) with a notable reduction in cell viability .

Table 1: Anticancer Activity Data

CompoundCell LineViability Reduction (%)Reference
4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-oneA54964%
Control (No Treatment)A549100%-

The structure–activity relationship (SAR) analysis revealed that modifications in the substituents on the benzofuran and chromenone rings significantly affect the anticancer activity, highlighting the importance of specific functional groups in enhancing biological efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have shown moderate antibacterial effects against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated effective antibacterial activity, especially against Bacillus cereus and Escherichia coli .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Bacillus cereus0.230.47
Escherichia coli0.170.23

Case Study 1: Anticancer Mechanism

A detailed study investigated the mechanism through which 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one exerts its anticancer effects. The research identified that the compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death . This mechanism was further supported by flow cytometry analyses demonstrating increased apoptotic cell populations upon treatment with the compound.

Case Study 2: Structure Modification for Enhanced Activity

Another study focused on modifying the structure of related compounds to enhance their biological activities. By altering substituents on the chromenone ring, researchers were able to identify derivatives with improved anticancer potency compared to the parent compound. This work emphasizes the importance of SAR in drug design and development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or modified Aldol reactions. For example, analogous chromenone derivatives are synthesized by reacting substituted benzaldehydes with active methylene precursors (e.g., 2-hydroxyacetophenone derivatives) under basic conditions (e.g., KOH/ethanol) . Optimization involves controlling temperature (5–10°C for slower kinetics), solvent polarity, and stoichiometric ratios to improve yield (typically 75–86% in similar systems) . Purity is enhanced via recrystallization from ethanol or DMF .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretching (1650–1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzofuran and chromenone rings), methyl groups (δ 2.3–2.5 ppm), and chlorine-induced deshielding .
  • UV/Vis : Chromenone derivatives exhibit strong absorption at 250–300 nm due to π→π* transitions .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

  • Methodological Answer : SCXRD using SHELXL/SHELXS software confirms bond lengths (e.g., C-Cl ~1.74 Å), dihedral angles between aromatic systems (e.g., 65.3° for benzofuran-chromenone planes), and intermolecular interactions (e.g., C–H···O hydrogen bonds). Disorder in substituents (e.g., methyl groups) can be modeled via partial occupancy refinement .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data, such as disordered substituents or twinning?

  • Methodological Answer : For disordered regions, use restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement. Twinned data (common in chromenones) require twin law determination (e.g., HKLF5 format) and integration of multiple datasets . Validate with R-factor convergence (<0.05) and residual density maps .

Q. How do substituent variations (e.g., chloro, methyl, benzofuran) influence biological activity, and how can SAR be systematically studied?

  • Methodological Answer :

  • Synthesis : Introduce halogens (Cl, Br) or methoxy groups at positions 6/7 to modulate lipophilicity and electronic effects .
  • Biological Assays : Test cytotoxicity (e.g., MTT assays) against cell lines, noting that chloro and benzofuran groups enhance DNA intercalation (IC₅₀ < 50 µM in analogous compounds) .
  • QSAR Modeling : Use Hammett constants (σ) for substituents to correlate electronic effects with bioactivity .

Q. What computational methods validate experimental data for this compound, such as DFT vs. crystallographic geometries?

  • Methodological Answer :

  • DFT Optimization : Compare calculated (B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies >0.05 Å indicate potential experimental artifacts .
  • Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., DNA topoisomerases), leveraging crystallographic coordinates for receptor preparation .

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